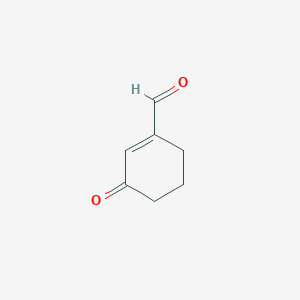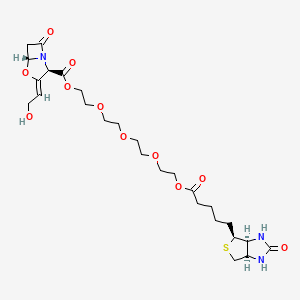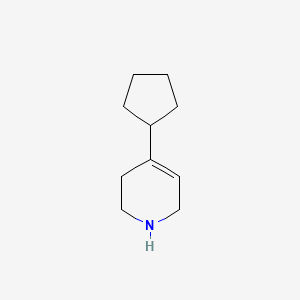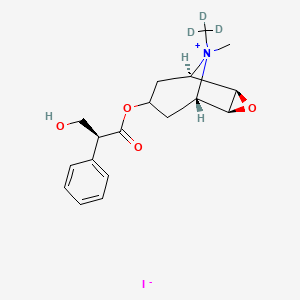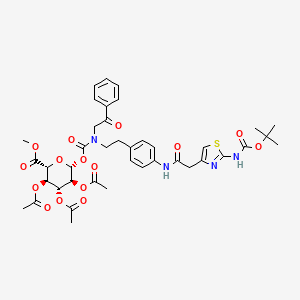
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is a compound with a complex structure that includes both acetic acid and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate typically involves the tert-butylation of carboxylic acids and alcohols. One efficient method for the preparation of tert-butyl esters involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method includes the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: The compound’s functional groups can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Bis(trifluoromethanesulfonyl)imide: Used for tert-butylation reactions.
Tert-butyl hydroperoxide: Employed in oxidation reactions to form tert-butyl esters.
Major Products
The major products formed from these reactions include tert-butyl esters and ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate involves its ability to form stable esters and ethers. The tert-butyl group provides steric hindrance, which can protect the compound from nucleophilic attacks and reduce its reactivity under certain conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-tert-butoxybutanoate: Similar structure but with different stereochemistry.
Tert-butyl esters of free amino acids: Commonly used as protecting groups in organic synthesis.
Uniqueness
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both acetic acid and tert-butyl groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H21NO5 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
acetic acid;tert-butyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
ZGPKATWUZGSUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)




